molecular formula C15H14N2O B4530945 2-[4-(hydroxymethyl)phenyl]-4,6-dimethylnicotinonitrile

2-[4-(hydroxymethyl)phenyl]-4,6-dimethylnicotinonitrile

Cat. No.: B4530945
M. Wt: 238.28 g/mol
InChI Key: FYGFOMXKMIKQGD-UHFFFAOYSA-N
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Description

2-[4-(hydroxymethyl)phenyl]-4,6-dimethylnicotinonitrile is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 238.110613074 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging in Alzheimer's Disease Research

2-[4-(Hydroxymethyl)phenyl]-4,6-dimethylnicotinonitrile derivatives have been utilized in research focusing on Alzheimer's disease. A notable study employed a hydrophobic radiofluorinated derivative, [18F]FDDNP, to non-invasively monitor the accumulation and clearance of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease using positron emission tomography (PET). This advancement is critical for diagnostic assessments and monitoring the effectiveness of treatments in Alzheimer's disease research (Shoghi-Jadid et al., 2002).

Corrosion Inhibition

Research has also explored the use of Schiff base compounds, derived from phenazone and vanillin, which include structural elements similar to this compound, for inhibiting the corrosion of steel in acidic environments. These studies highlight the potential of these compounds in corrosion science, revealing their efficiency in decreasing the corrosion rate of steel in hydrochloric acid solutions. The study provided insights into the thermodynamic parameters influencing the inhibitor process, demonstrating the relevance of these compounds in industrial applications (Emregül & Hayvalı, 2006).

Synthetic Chemistry

In the realm of synthetic chemistry, this compound and its derivatives have been subjects of interest for facilitating complex chemical transformations. For instance, a study demonstrated the facile synthesis of 2-(phenylthio)phenols through a copper(I)-catalyzed tandem transformation involving C-S coupling and C-H functionalization. This research underscores the versatility of these compounds in constructing complex molecules, which is foundational for the development of pharmaceuticals and materials science (Xu et al., 2010).

Nonlinear Optical Properties

Another intriguing application is in the field of optical materials, where derivatives of this compound have been synthesized and analyzed for their nonlinear optical properties. Such compounds have shown potential in optical device applications, including optical limiters, demonstrating a switchover from saturable absorption to reverse saturable absorption with varying laser intensity. This property is particularly valuable for the development of advanced photonic devices and materials (Rahulan et al., 2014).

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-10-7-11(2)17-15(14(10)8-16)13-5-3-12(9-18)4-6-13/h3-7,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGFOMXKMIKQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)C2=CC=C(C=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.